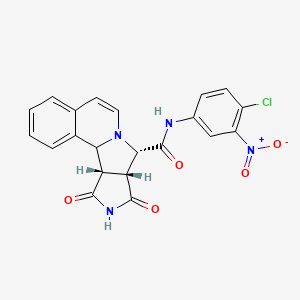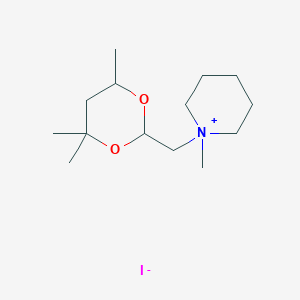![molecular formula C23H21F3N6O B12633280 Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)
Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- is a complex organic compound with the molecular formula C23H21F3N6O. It is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions are used to introduce the amino group at the desired position on the ring.
Coupling with phenyl groups: The phenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the urea linkage: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be used to modify the imidazo[1,5-a]pyrazine ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazo[1,5-a]pyrazine ring system is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[4-(trifluoroMethyl)phenyl]-: Similar structure but with a different position of the trifluoromethyl group.
Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(methyl)phenyl]-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of the imidazo[1,5-a]pyrazine ring system with the trifluoromethylphenyl group imparts distinct chemical and biological properties to Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]-. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H21F3N6O |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H21F3N6O/c1-13(2)21-31-18(19-20(27)28-10-11-32(19)21)14-6-8-16(9-7-14)29-22(33)30-17-5-3-4-15(12-17)23(24,25)26/h3-13H,1-2H3,(H2,27,28)(H2,29,30,33) |
InChI Key |
YVAULFLSAZOSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)


![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)


![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)

